![molecular formula C10H7N3O5 B14393238 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate CAS No. 90072-74-5](/img/structure/B14393238.png)
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Nitration: The aromatic compound is nitrated to introduce a nitro group (-NO₂).
Esterification: The nitro compound is then esterified to introduce the methoxycarbonyl group (-COOCH₃).
Diazotization: The final step involves the diazotization of the aromatic amine using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles (e.g., halides, hydroxides).
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide, NaOH) are typical.
Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic medium are used.
Major Products Formed
Substitution: Halogenated or hydroxylated aromatic compounds.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Scientific Research Applications
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Investigated for its potential as a labeling reagent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of various products. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
- 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate
Uniqueness
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is unique due to the presence of both the diazonium and nitro groups, which impart distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
Properties
CAS No. |
90072-74-5 |
|---|---|
Molecular Formula |
C10H7N3O5 |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
methyl 2-(2-diazoacetyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)8-4-6(13(16)17)2-3-7(8)9(14)5-12-11/h2-5H,1H3 |
InChI Key |
XEYIFZGFULQWPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
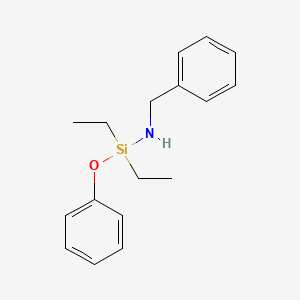
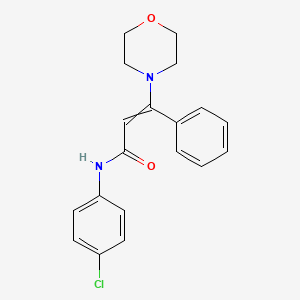
![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
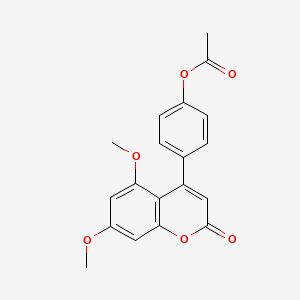

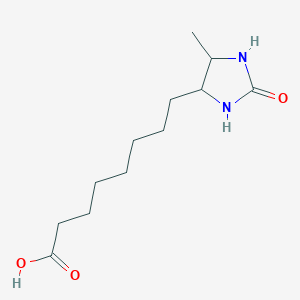
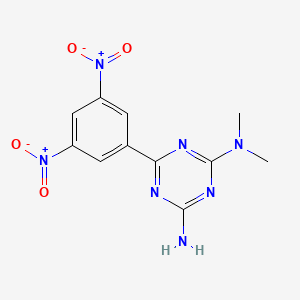
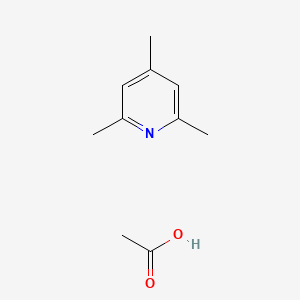


![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14393235.png)
